molecular formula C21H26ClN3OS B2606478 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHYLBENZAMIDE HYDROCHLORIDE CAS No. 1219148-61-4

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHYLBENZAMIDE HYDROCHLORIDE

Cat. No.: B2606478
CAS No.: 1219148-61-4
M. Wt: 403.97
InChI Key: ITGWBFWQGGYYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-methylbenzamide hydrochloride is a benzamide derivative featuring a benzothiazole heterocycle, a 4-methyl-substituted benzamide core, and a diethylaminoethyl side chain. The compound’s structure combines a lipophilic benzothiazole ring, which is known for its role in modulating biological activity (e.g., kinase inhibition or receptor binding), with a polar diethylaminoethyl group that enhances solubility via protonation in physiological conditions . The hydrochloride salt form improves stability and bioavailability, a common strategy in pharmaceutical chemistry .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS.ClH/c1-4-23(5-2)14-15-24(20(25)17-12-10-16(3)11-13-17)21-22-18-8-6-7-9-19(18)26-21;/h6-13H,4-5,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGWBFWQGGYYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-methylbenzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse biological activities, combined with a diethylamino group that enhances its solubility and bioavailability. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Diethylamino Group : This can be accomplished via nucleophilic substitution.
  • Attachment of the Benzamide Structure : This step may involve acylation reactions.

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds containing benzothiazole derivatives. For instance, a study evaluated various newly synthesized benzothiazole compounds against human lung cancer cell lines (A549, HCC827, and NCI-H358). Compounds similar to this compound exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation (e.g., IC50 values in the low micromolar range) .

CompoundCell LineIC50 (µM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3580.85 ± 0.05

These findings suggest that benzothiazole derivatives may serve as promising candidates for developing new antitumor agents.

Antimicrobial Activity

In addition to antitumor effects, benzothiazole derivatives have shown antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed that certain compounds demonstrated significant antibacterial activity. For example, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results in broth microdilution assays .

The mechanism by which this compound exerts its biological effects likely involves:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, particularly in the minor groove, affecting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

Study on Antitumor Activity

A notable study investigated the efficacy of a series of benzothiazole derivatives in both 2D and 3D cell culture models. The results indicated that while all tested compounds exhibited some level of cytotoxicity, those with modifications similar to this compound showed enhanced activity in 2D assays compared to 3D models .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of various benzothiazole derivatives. The study employed CLSI guidelines for testing against E. coli and S. aureus, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) that classify them as potential candidates for further development as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Heterocycle Benzamide Substituent Aminoethyl Group Toxicity (LD₅₀) Key Features
Target Compound Benzothiazol-2-yl 4-Methyl Diethylaminoethyl Not reported Combines benzothiazole (binding affinity) with diethylaminoethyl (solubility).
N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride (DII600) None 2,4,6-Trimethyl Diethylaminoethyl 171 mg/kg (rat, ipr) Higher toxicity due to steric hindrance from trimethyl substituents.
N-(2-(Dimethylamino)ethyl)-4-fluorobenzothiazol-2-yl benzamide hydrochloride 4-Fluoro-benzothiazol 4-(Piperidin-1-ylsulfonyl) Dimethylaminoethyl Not reported Fluorine enhances metabolic stability; sulfonyl group alters polarity.
PD173074 Pyrido[2,3-d]pyrimidin None Diethylaminobutylamino Not reported Targets tyrosine kinases; elongated side chain improves selectivity.
Tyrphostin AG1478 Quinazolin-4-amine 3-Chlorophenyl None Not reported Quinazoline core for EGFR inhibition; lacks aminoethyl solubility enhancer.

Structural and Functional Analysis

Benzothiazole vs. Other Heterocycles :

  • The benzothiazole ring in the target compound may confer stronger binding to sulfur-containing enzyme pockets compared to quinazoline (Tyrphostin AG1478) or pyridopyrimidine (PD173074) cores .
  • Fluorination of benzothiazole (as in ) increases metabolic stability but reduces solubility due to electronegativity .

Piperidinylsulfonyl () introduces a bulky, polar group that may hinder membrane permeability but enhance target specificity .

Aminoethyl Side Chains: Diethylaminoethyl (target) offers better solubility than dimethylaminoethyl () due to increased basicity, but may increase metabolic liability . PD173074’s diethylaminobutylamino chain extends interaction depth in kinase binding pockets, suggesting the target’s shorter chain may limit efficacy in certain targets .

Toxicity and Safety: DII600’s high intraperitoneal toxicity (171 mg/kg in rats) highlights the risk of heavily substituted benzamides, whereas the target’s simpler 4-methyl group may improve safety . Eye irritation noted in diethylaminoethyl-containing compounds (e.g., DII600) suggests similar handling precautions for the target compound .

Q & A

Q. What comparative approaches differentiate this compound from structurally similar benzothiazole derivatives?

  • Methodological Answer : X-ray crystallography or comparative molecular field analysis (CoMFA) highlights steric/electronic differences. Biological profiling (e.g., selectivity panels for kinases or GPCRs) identifies unique targets. Pair with thermodynamic solubility measurements (e.g., shake-flask method) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.